molecular formula C5H8O B1195949 3-Penten-2-one CAS No. 625-33-2

3-Penten-2-one

Cat. No. B1195949
CAS RN: 625-33-2
M. Wt: 84.12 g/mol
InChI Key: LABTWGUMFABVFG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Penten-2-one can be explored through various chemical routes. While the specific methods for synthesizing 3-Penten-2-one itself are not detailed in the provided research, general insights into process synthesis offer valuable context. Process synthesis in chemical engineering involves selecting component parts and their interconnections to create a chemical process flowchart. This approach is crucial for developing efficient, economically viable methods for producing chemicals like 3-Penten-2-one. The review by Nishida, Stephanopoulos, and Westerberg (1981) delves into the synthesis problem, outlining the approaches for solving it, including chemical reaction paths and separation systems, which are relevant for synthesizing compounds like 3-Penten-2-one (Nishida, Stephanopoulos, & Westerberg, 1981).

Scientific Research Applications

  • 3-Penten-2-one undergoes retroaldol cleavage to acetone and acetaldehyde in aqueous sodium hydroxide solutions, with specific rate constants and an equilibrium constant for hydration identified. This finding is significant for understanding its reactivity in basic environments (Guthrie, 1981).

  • Density Functional Theory (DFT) methods have been used to study the ground electronic state of 1-penten-3-ol and its radicals, including those formed from 3-Penten-2-one. This research provides insights into the electronic properties of these compounds (González et al., 2020).

  • Kinetic and product studies of the reactions of 3-Penten-2-one with OH are relevant to models of biomass burning plume chemistry. These studies offer well-characterized rate constants and product yield data, enhancing our understanding of atmospheric chemistry and pollution (Chattopadhyay, 2021).

  • Investigations into the decomposition of pentyl radicals, which are related to 3-Penten-2-one, contribute to understanding the combustion of hydrocarbon fuels. This research provides insights into the kinetics and mechanisms of these reactions at high temperatures (Manion & Awan, 2013).

  • The hydrogenation of 3-Penten-2-one on various metal catalysts has been studied, offering insights into the reactivity and selectivity of these catalysts. This is crucial for applications in chemical synthesis and industrial processes (Szöllősi et al., 1996).

  • UV–Visible and NMR spectral studies, along with DFT calculations on 4-methyl-3-penten-2-one, have been conducted to understand its electronic properties. This research is important for understanding the molecular properties and potential applications of this compound (Arjunan et al., 2012).

Safety And Hazards

3-Penten-2-one is flammable and toxic . It is classified as a danger under GHS labelling . The safety data sheet advises to avoid getting it in eyes, on skin, or on clothing, and to avoid ingestion and inhalation .

Future Directions

A study has proposed a more sustainable production of 3-Methyl-3-penten-2-one for Synthetic Ketone Fragrances . The process combines a reactive distillation column (RDC) and a fixed bed reactor (FBR) with the use of heterogeneous catalysts . This technology can reduce energy usage, total annual cost, CO2 emissions, and waste, while improving mass efficiency .

properties

IUPAC Name

(E)-pent-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O/c1-3-4-5(2)6/h3-4H,1-2H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LABTWGUMFABVFG-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90881229
Record name (E)-3-penten-2-one
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Molecular Weight

84.12 g/mol
Source PubChem
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Physical Description

Colorless liquid; [Alfa Aesar MSDS], Liquid, Colourless liquid; fruity odour becoming pungent on storage
Record name 3-Penten-2-one
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Record name Methyl propenyl ketone
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Record name 3-Penten-2-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1056/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

122.5 °C
Record name Methyl propenyl ketone
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Solubility

slightly soluble in water; soluble in oil, Miscible at room temperature (in ethanol)
Record name 3-Penten-2-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.860-0.865
Record name 3-Penten-2-one
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Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Vapor Pressure

39.1 [mmHg]
Record name 3-Penten-2-one
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Product Name

3-Penten-2-one

CAS RN

625-33-2, 3102-33-8
Record name 3-Penten-2-one
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Record name 3-Penten-2-one (trans)
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Record name 3-Penten-2-one
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Record name (E)-3-penten-2-one
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Record name Pent-3-en-2-one
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Record name 3-PENTEN-2-ONE
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Record name Methyl propenyl ketone
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,270
Citations
M Andresen, M Schwell, HVL Nguyen - Journal of Molecular Structure, 2022 - Elsevier
… 3-Penten-2-one is a small unsaturated ketone with the … also undergoes internal rotation, making 3-penten-2-one a two-top case. … study will only focus on the E isomer of 3-penten-2-one. …
Number of citations: 0 www.sciencedirect.com
JS Kil, Y Son, YK Cheong, NH Kim… - Journal of Clinical …, 2011 - jstage.jst.go.jp
… 3 Penten 2 one, of which structure, as in okanin, possesses the αβ unsaturated carbonyl … In lipopolysaccharide activated RAW264.7 macro phages, both okanin and 3 penten 2 one …
Number of citations: 0 www.jstage.jst.go.jp
WV Steele, RD Chirico, AB Cowell… - Journal of Chemical & …, 1997 - ACS Publications
… Mesityl Oxide (4-Methyl-3-penten-2-one). CGC analyses showed the sample of mesityl oxide (ie, 4-methyl-3-penten-2-one) obtained from Aldrich contained approximately 16% of …
Number of citations: 0 pubs.acs.org
X Wang, P Hong, AA Kiss, Q Wang, L Li… - ACS Sustainable …, 2020 - ACS Publications
3-Methyl-3-penten-2-one (3M3P) is an essential intermediate for the production of synthetic ketone fragrances such as Iso E Super. The traditional batch production of 3M3P suffers from …
Number of citations: 0 pubs.acs.org
JA Marshall, TM Warne Jr - The Journal of Organic Chemistry, 1971 - ACS Publications
… s-trans conformations of trans-3-penten2-one are appreciably populated. We assume that … that Michael addition of keto ester 8 anion to żrcros-3-penten-2-one involves perpendicular …
Number of citations: 0 pubs.acs.org
V Kettmann, J Lokaj, P Sˇimunek… - … Section C: Crystal …, 2001 - scripts.iucr.org
The title compound, C18H19N3O2, was obtained by an azo-coupling reaction with enaminones and is composed of a planar azoenamine skeleton which forms a six-membered ring …
Number of citations: 0 scripts.iucr.org
N Illmann, I Patroescu-Klotz… - … Chemistry and Physics, 2021 - acp.copernicus.org
… 3-penten-2-one content are identical to the spectra recorded for the 85 % sample. It is therefore reasonable to assume that no absorptions other than those belonging to 3-penten-2-one …
Number of citations: 0 acp.copernicus.org
B Du, W Zhang - Computational and Theoretical Chemistry, 2022 - Elsevier
… 4-methyl-3-penten-2-one can be produced by C. pratensis involved in the plant growth and … 3-penten-2-one (3P2) is structurally similar to 3-buten-2-one and 4-methyl-3-penten-2-one. …
Number of citations: 0 www.sciencedirect.com
S Seyedkatouli, M Vakili, SF Tayyari, PE Hansen… - Journal of Molecular …, 2019 - Elsevier
… -methylamino-3-penten-2-one, 3-Me-MeAPO, and the 3-methyl-4-phenylamino-3-penten-2-one, 3-… The mentioned results were compared to those of 4-amino-3-penten-2-one, APO. DFT …
Number of citations: 0 www.sciencedirect.com
X Wang, J Sun, L Bao, Q Mei, B Wei, Z An… - The Journal of …, 2019 - ACS Publications
… this work, the detailed reaction mechanism and rate coefficients for the reactions of O 3 with two unsaturated ketones, 3-methyl-3-buten-2-one (MBO332) and 3-methyl-3-penten-2-one (…
Number of citations: 0 pubs.acs.org

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